

# Spectroscopic and Synthetic Profile of 2-(Furan-2-YL)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Furan-2-YL)phenol

Cat. No.: B1339062

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Furan-2-yl)phenol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this guide presents high-quality predicted data from established spectroscopic databases, alongside a representative synthetic protocol.

## Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(Furan-2-yl)phenol**. These predictions are based on computational algorithms from reputable chemical databases and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data of **2-(Furan-2-yl)phenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.60	dd	1H	H-5'
7.25-7.15	m	2H	Ar-H
6.95-6.85	m	2H	Ar-H
6.70	d	1H	H-3'
6.50	dd	1H	H-4'
5.50	s (br)	1H	OH

Predicted in CDCl<sub>3</sub> at 400 MHz.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **2-(Furan-2-yl)phenol**[\[1\]](#)

Chemical Shift (ppm)	Assignment
155.0	C-1
152.5	C-2'
142.0	C-5'
130.0	Ar-C
128.5	Ar-C
122.0	C-2
121.0	Ar-C
116.0	Ar-C
111.5	C-4'
106.0	C-3'

Computed using a HOSE (Hierarchical Organisation of Spherical Environments) algorithm.[\[1\]](#)

Table 3: Predicted IR Absorption Data for **2-(Furan-2-yl)phenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550-3400	Strong, Broad	O-H stretch (phenolic)
3120	Medium	C-H stretch (furan)
3050	Medium	C-H stretch (aromatic)
1610, 1580, 1490	Medium-Strong	C=C stretch (aromatic and furan rings)
1230	Strong	C-O stretch (phenolic)
1010	Medium	C-O-C stretch (furan)
885, 750	Strong	C-H out-of-plane bend (furan and aromatic)

Table 4: Predicted Mass Spectrometry Data for **2-(Furan-2-yl)phenol**

m/z	Relative Intensity (%)	Assignment
160	100	[M] <sup>+</sup>
131	60	[M - CHO] <sup>+</sup>
103	40	[M - C <sub>2</sub> H <sub>2</sub> O - H] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic characterization of **2-(Furan-2-yl)phenol** is not readily available in the literature, the following represents a general methodology for the synthesis and subsequent analysis of similar biaryl compounds, which can be adapted for the target molecule.

## Synthesis of 2-(Furan-2-yl)phenol via Suzuki Coupling

A common and effective method for the synthesis of **2-(Furan-2-yl)phenol** is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-phenol with a furanboronic acid derivative.

Materials:

- 2-Bromophenol
- Furan-2-boronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a round-bottom flask, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of toluene and water to the flask.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-(Furan-2-yl)phenol**.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy:

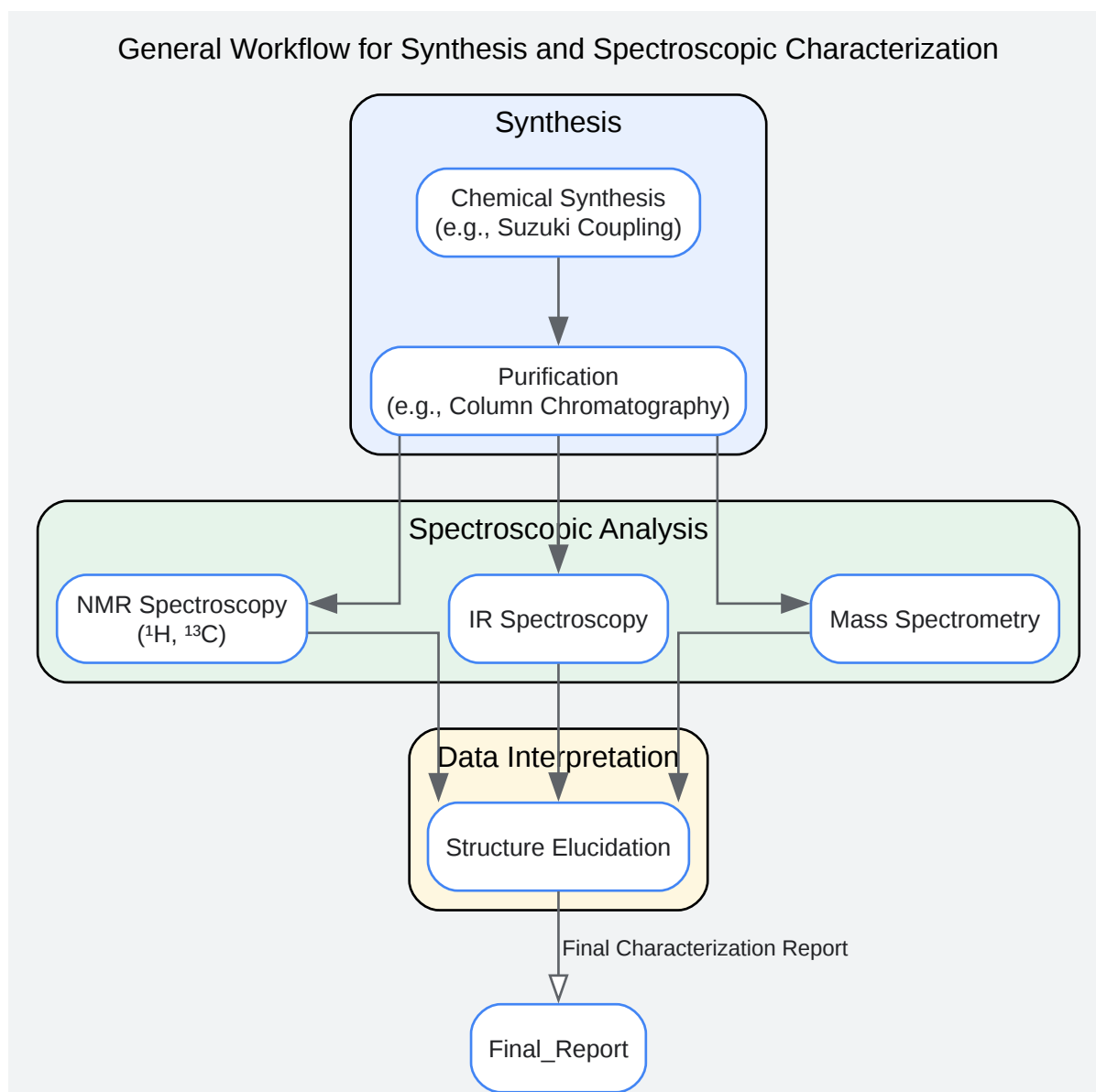
- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate ( $\text{NaCl}$  or  $\text{KBr}$ ) or as a  $\text{KBr}$  pellet.
- Absorbance frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).

### Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
- The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions are reported.

## Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation.



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Caption: Workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **2-(Furan-2-yl)phenol**. While predicted data offers valuable insights, experimental verification remains the

gold standard for structural confirmation. The provided synthetic and analytical protocols offer a starting point for obtaining such experimental data.

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## References

- 1. spectrabase.com [spectrabase.com]
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